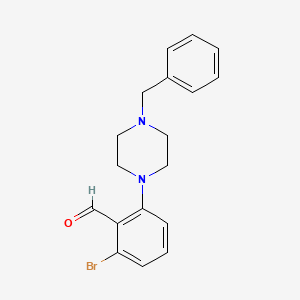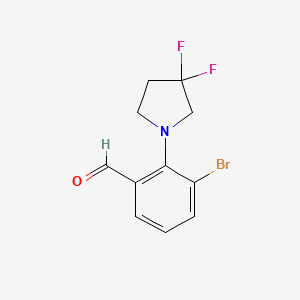
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde
描述
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is an organic compound that has gained significant attention in scientific research. It is a benzaldehyde derivative that is commonly used in medicinal chemistry and drug discovery. This compound has shown promising results in various scientific studies due to its unique structure and properties.
作用机制
The mechanism of action of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with specific enzymes and receptors. It acts as an inhibitor of these targets, which leads to the suppression of their activity. This, in turn, results in the inhibition of disease progression and the promotion of healthy cellular function.
Biochemical and Physiological Effects:
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and prevent the formation of alpha-synuclein fibrils in Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in lab experiments is its high specificity towards its target enzymes and receptors. This allows for precise and efficient inhibition of disease progression. However, one limitation of this compound is its potential toxicity towards healthy cells. This requires careful optimization of dosage and administration to ensure maximum efficacy and minimal side effects.
未来方向
The potential applications of 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde in scientific research are vast. One of the future directions for this compound is its use in the development of novel drugs for the treatment of various diseases. It can also be further studied for its potential as a fluorescent probe for bioimaging and detection of biomolecules. Additionally, the toxicity and side effects of this compound can be further studied to optimize its use in lab experiments.
In conclusion, 3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a promising compound that has shown potential in various scientific studies. Its unique structure and properties make it an attractive candidate for drug discovery and bioimaging applications. Further research is needed to fully explore the potential of this compound and optimize its use in lab experiments.
科学研究应用
3-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has been extensively studied for its potential use in drug discovery. It has shown promising results as an inhibitor of various enzymes and receptors that are involved in the progression of diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been studied for its potential as a fluorescent probe for bioimaging and detection of biomolecules.
属性
IUPAC Name |
3-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-9-3-1-2-8(6-16)10(9)15-5-4-11(13,14)7-15/h1-3,6H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPICOQYESOGSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1401900.png)


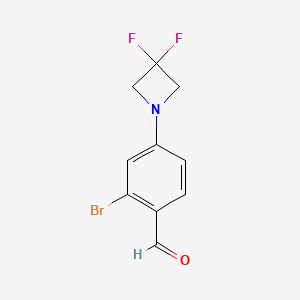

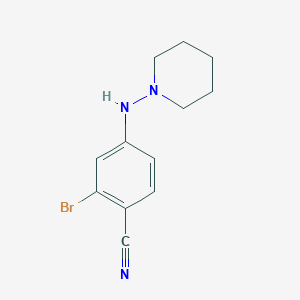
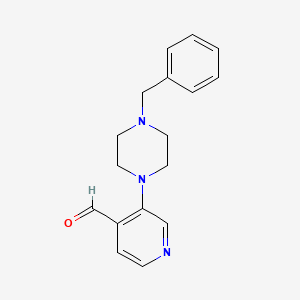

![2-Azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1401913.png)

